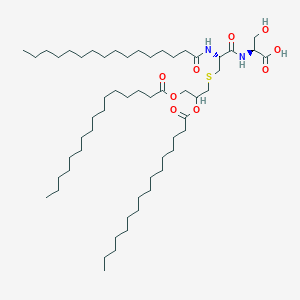
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine is a synthetic triacylated lipopeptide. This compound is known for its role as a potent activator of the immune system, particularly through its interaction with Toll-like receptor 2 (TLR2). It is often used in scientific research to study immune responses and as an adjuvant in vaccine development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine involves the coupling of S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-®-cysteine with other amino acids. The process typically includes the use of protecting groups such as tert-butyl esters, which are later removed using trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the compound is prepared under strict aseptic conditions to ensure sterility and purity. The lyophilized product is stable for extended periods when stored at appropriate temperatures, typically around -20°C .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the cysteine residue.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The palmitoyl groups can be substituted with other fatty acids to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Aplicaciones Científicas De Investigación
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid-protein interactions.
Medicine: Employed as an adjuvant in vaccine development to enhance immune responses.
Industry: Utilized in the production of sterile, endotoxin-free preparations for research purposes.
Mecanismo De Acción
The compound exerts its effects primarily through the activation of Toll-like receptor 2 (TLR2). Upon binding to TLR2, it triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines . This mechanism is crucial for its role as an immune system activator and adjuvant.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to its specific triacylated structure, which provides a distinct pattern of immune activation compared to other lipopeptides. Its ability to potently activate TLR2 and induce a robust immune response makes it particularly valuable in vaccine research and development .
Propiedades
Número CAS |
98598-79-9 |
|---|---|
Fórmula molecular |
C57H108N2O9S |
Peso molecular |
997.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C57H108N2O9S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-53(61)58-52(56(64)59-51(46-60)57(65)66)49-69-48-50(68-55(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-67-54(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h50-52,60H,4-49H2,1-3H3,(H,58,61)(H,59,64)(H,65,66)/t50?,51-,52-/m0/s1 |
Clave InChI |
DEXMLDCINRCPNE-VHJYOLMMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


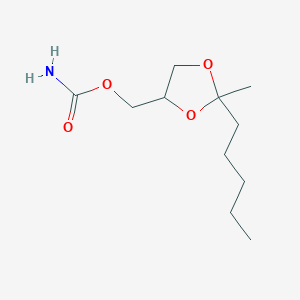
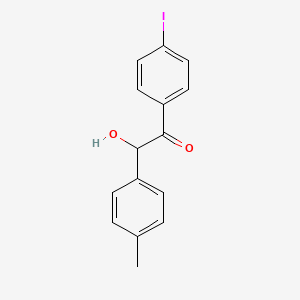
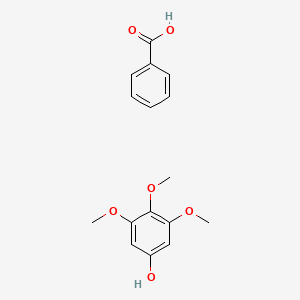
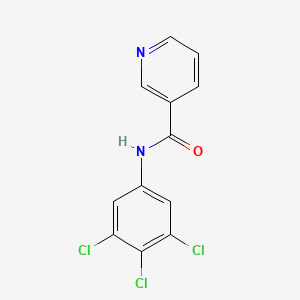
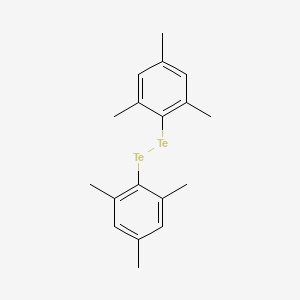
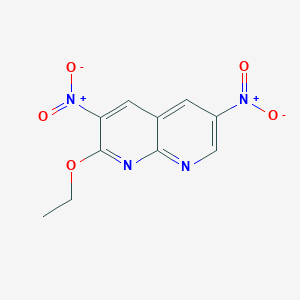


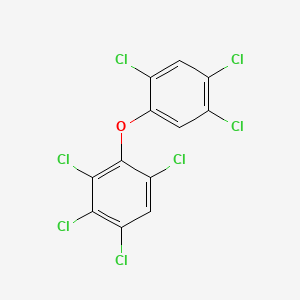
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
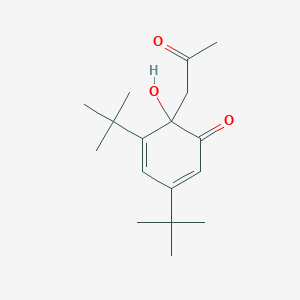
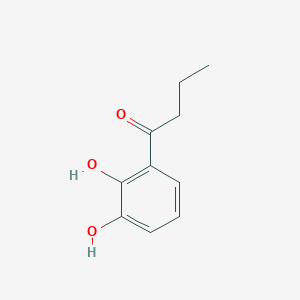
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)

